

A Comprehensive Technical Guide to the Chemical Properties of Sodium Cyanate (NaOCN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanate (NaOCN) is an inorganic salt consisting of a sodium cation (Na+) and the cyanate anion ([OCN]-).[1][2] It is a white, odorless, crystalline solid at room temperature.[1][2] [3] This compound is a versatile reagent in organic synthesis and has applications in metallurgy for steel surface treatment.[1][3] It is important to distinguish sodium cyanate from the highly toxic sodium cyanide (NaCN), as they possess different chemical properties.[1][4] The cyanate anion is a pseudohalide and its structure can be described by two resonance forms: N=C-O-and -N=C=O.[3] This guide provides an in-depth overview of the chemical and physical properties of sodium cyanate, its reactivity, synthesis, and its role in biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of sodium cyanate are summarized in the tables below for easy reference.

Table 2.1: General and Physical Properties of Sodium Cyanate

Property	Value	Source(s)
Chemical Formula	NaOCN	[1][3]
Molecular Weight	65.01 g/mol	[1][3]
Appearance	White to off-white crystalline solid/powder	[1][2][3]
Odor	Odorless	[3]
CAS Number	917-61-3	[3]
Density	1.893 g/cm ³	[3]
Melting Point	550 °C (1022 °F; 823 K)	[1][3]
Crystal Structure	Body-centered rhombohedral (trigonal system)	[3]
Hygroscopicity	Slightly hygroscopic	[5]

Table 2.2: Solubility of Sodium Cvanate

Solvent	Solubility	Temperature (°C)	Source(s)
Water	11.6 g/100 mL	25	[1][3]
Water	110 g/L	20	[1]
Ethanol	0.22 g/100 mL	0	[1][3]
Liquid Ammonia	Slightly soluble	-	[1]
Benzene	0.13 g/100 mL	80	[1]
Diethyl Ether	Insoluble	-	[1]
Dimethylformamide	0.05 g/100 mL	25	[3]

Table 2.3: Thermochemical Properties of Sodium Cyanate

Property	Value	Source(s)
Standard Molar Entropy $(S \leftrightarrow_{298})$	119.2 J/mol·K	[3]
Standard Enthalpy of Formation ($\Delta f H \leftrightarrow_{298}$)	-400 kJ/mol	[3]
Heat Capacity (C)	86.6 J/mol·K	[3]
Decomposition Temperature	Stable up to 500 °C. Decomposes above 627 °C in air.	[1][6][7]

Chemical Reactivity and Stability

Sodium cyanate is a stable compound under normal conditions but exhibits reactivity with acids and strong oxidizing agents.[1][8][9]

Reaction with Acids

Sodium cyanate reacts with acids to form the unstable cyanic acid (HOCN), which is in equilibrium with its more stable tautomer, isocyanic acid (HNCO).[1]

Reaction with Hydrochloric Acid: NaOCN + HCl → HOCN + NaCl[1]

In aqueous solutions, isocyanic acid is the predominant species.

Hydrolysis

Under acidic conditions, sodium cyanate undergoes hydrolysis to produce ammonium and bicarbonate ions.[1]

Acid-Catalyzed Hydrolysis: NaOCN + H⁺ + 2H₂O → NH₄⁺ + HCO₃⁻[1]

In neutral or basic aqueous solutions, the cyanate ion undergoes hydrolysis to a lesser extent. [1]

Hydrolysis in Neutral/Basic Solution: OCN⁻ + H₂O ⇌ HOCN + OH⁻[1]

Thermal Decomposition

In its dry state, sodium cyanate is thermally stable up to 500 °C.[1] Decomposition begins at higher temperatures, with studies showing decomposition above 627 °C in air and above 782 °C in an argon atmosphere.[6][7] The presence of materials like hematite can lower the decomposition temperature in an oxygen-containing atmosphere.[6][7]

Nucleophilic Reactions

Sodium cyanate is an effective nucleophile.[2] This property is utilized in organic synthesis, for instance, in the production of chiral oxazolidones and asymmetrical ureas.[2][10]

Reaction with Alcohols

In the presence of an acid catalyst, sodium cyanate reacts with alcohols to form primary carbamates, which are important intermediates in organic synthesis.[1]

Experimental Protocols

Industrial Synthesis of Sodium Cyanate from Urea and Sodium Carbonate

This method is a common industrial process for producing sodium cyanate.[3][11]

Protocol:

- A mixture of urea and sodium carbonate (soda ash) is prepared. A common molar ratio is approximately 2.3 moles of urea to 1 mole of sodium carbonate.[12]
- The mixture is heated to a fused state in a reaction zone at a temperature between 525 °C and 650 °C.[12]
- The reaction time in the fused state is critical and should be limited to a few minutes (e.g., not more than 4 minutes) to prevent the decomposition of the sodium cyanate product.[12]
- The fused product is then rapidly cooled.
- The sodium cyanate is recovered from the solid reaction mixture, often by crystallization from water.

Laboratory Preparation of Sodium Cyanate by Oxidation of Sodium Cyanide

This protocol describes a laboratory-scale synthesis of sodium cyanate.[1]

Protocol:

- Dissolve sodium cyanide (NaCN) in water.
- Add a mild oxidizing agent, such as lead(II) oxide (PbO), to the aqueous solution.
- The reaction proceeds as follows: 2NaCN + PbO → 2NaOCN + Pb.[1]
- The insoluble lead metal will precipitate out of the solution.
- Filter the mixture to remove the precipitated lead.
- The resulting aqueous solution contains sodium cyanate, which can be isolated by evaporation of the water.

Biological Significance: Protein Carbamoylation Pathway

Sodium cyanate is known to cause a post-translational modification of proteins known as carbamoylation.[13][14] This process involves the covalent modification of N-terminal amino groups and the side chains of lysine residues.[15] In biological systems, cyanate can be formed through various pathways, including the myeloperoxidase (MPO)-catalyzed oxidation of cyanide.[13] This is particularly relevant in inflammatory conditions where MPO is abundant. [13]

The following diagram illustrates the MPO-mediated pathway leading to protein carbamoylation.

Caption: MPO-catalyzed oxidation of cyanide to cyanate and subsequent protein carbamoylation.

This pathway has implications for various pathological conditions, including cardiovascular diseases, where MPO activity is elevated.[13] The resulting carbamoylated proteins, such as carbamylated low-density lipoprotein, can contribute to endothelial dysfunction.[16] Research has also explored the link between chronic cyanide exposure and the accumulation of carbamylated proteins in atherosclerotic plaques.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. brightfinechem.com [brightfinechem.com]
- 3. Sodium cyanate Wikipedia [en.wikipedia.org]
- 4. Sodium cyanide Wikipedia [en.wikipedia.org]
- 5. brightfinechem.com [brightfinechem.com]
- 6. A novel strategy for the efficient decomposition of toxic sodium cyanate by hematite PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Cyanate [frdtech.com]
- 9. Cas 917-61-3, Sodium cyanate | lookchem [lookchem.com]
- 10. Sodium cyanate, 95% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. brightfinechem.com [brightfinechem.com]
- 12. US2690956A Process of making sodium cyanate Google Patents [patents.google.com]
- 13. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? PMC [pmc.ncbi.nlm.nih.gov]
- 14. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 15. Sodium Cyanate | High-Purity Reagent | For Research Use [benchchem.com]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of Sodium Cyanate (NaOCN)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8045921#what-are-the-chemical-properties-of-nanco]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com